

What is the structure of 3,4-Dimethoxyphenethylamine?

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Compound of Interest		
Compound Name:	3,4-Dimethoxyphenethylamine	
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An In-depth Technical Guide to 3,4-Dimethoxyphenethylamine

Introduction

3,4-Dimethoxyphenethylamine (DMPEA), also known by synonyms such as Homoveratrylamine and O,O-dimethyldopamine, is a phenethylamine derivative.[1] Structurally, it is an analog of the key human neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the benzene ring replaced by methoxy groups.[1][2] This compound is also chemically related to mescaline (3,4,5-trimethoxyphenethylamine).[2][3]

DMPEA is found as a natural product in various plant species, including certain cacti, and is also an endogenous metabolite present in human urine as a product of catecholamine metabolism.[1][3] Historically, it gained significant attention for its potential connection to schizophrenia, though this link has been largely discredited.[1] In contemporary research and pharmaceutical development, DMPEA is primarily valued as a versatile chemical intermediate for the synthesis of various isoquinoline alkaloids and pharmaceutical agents, and as a tool in neurodegenerative disease research.[4][5][6]

Chemical Structure and Properties

3,4-Dimethoxyphenethylamine is an aromatic ether and a derivative of 2-phenylethylamine, featuring methoxy substituents at the 3- and 4-positions of the phenyl ring.[3][7]

Chemical Identifiers



Identifier	Value
IUPAC Name	2-(3,4-dimethoxyphenyl)ethan-1-amine[2]
CAS Number	120-20-7[2]
Molecular Formula	C10H15NO2[1][2]
Molecular Weight	181.235 g·mol ⁻¹ [2][8]
SMILES	COc1ccc(CCN)cc1OC
InChI	1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7- 10(9)13-2/h3-4,7H,5-6,11H2,1-2H3[2]

| InChi Key | ANOUKFYBOAKOIR-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

Property	Value
Appearance	Colorless to pale yellow clear liquid/oil[4] [5]
Melting Point	12-15 °C[5]
Boiling Point	188 °C at 15 mmHg (2.0 kPa)[3][5]
Density	1.074 g/mL at 25 °C[3]
Refractive Index	n20/D 1.546[3]
Solubility	Soluble in chloroform and methanol[5]

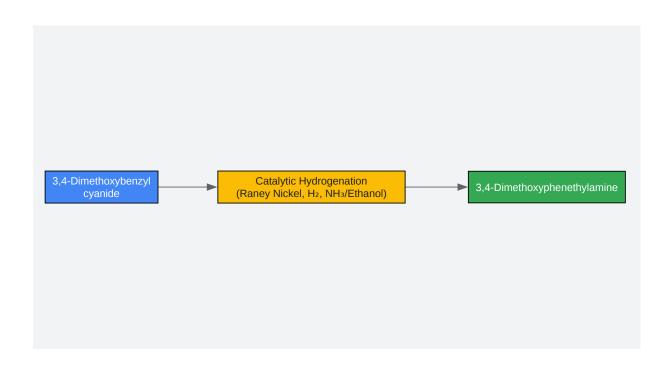
| Topological Polar Surface Area | 44.50 Å²[8] |

Synthesis of 3,4-Dimethoxyphenethylamine

Several synthesis routes for DMPEA have been documented. A prevalent industrial method involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile (also known as 3,4-dimethoxybenzyl cyanide).[4][5] An alternative classical approach begins with the condensation



of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane, followed by the reduction of the resulting β -nitro-3,4-dimethoxyphenylethylene intermediate.[4]



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Fig. 1: Synthesis workflow via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is adapted from a documented industrial synthesis process for producing high-purity **3,4-Dimethoxyphenethylamine**.[9]

Materials:

- 3,4-dimethoxybenzyl cyanide (100 kg)
- 80-96% aqueous ethanol (310 L)



- Ammonia (9-12% concentration in the ethanol solution)
- Raney-nickel catalyst (24 kg), pre-treated
- High-pressure reactor

Procedure:

- The high-pressure reactor is charged with 100 kg of crystalline 3,4-dimethoxybenzyl cyanide.
- 310 L of an 80-96% aqueous ethanol solution containing 9-12% ammonia is added to the reactor.
- 24 kg of pre-treated Raney-nickel catalyst is introduced into the mixture.
- The reactor is sealed and hydrogenation is carried out at a temperature of 48-60 °C under a hydrogen overpressure of 8 to 10 atmospheres.
- The reaction is monitored until completion.
- Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
- The filtrate is concentrated by evaporating the solvent under reduced pressure.
- The resulting residue is subjected to fractional distillation in vacuo to yield highly pure 3,4dimethoxy-β-phenylethylamine (95.5 kg yield reported).[9]

Biological Activity and Mechanism of Action

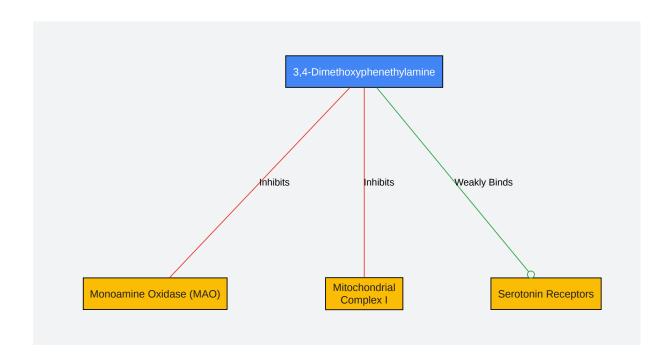
While DMPEA is structurally similar to dopamine, its direct pharmacological activity is limited. It is considered biologically inactive in humans at oral doses up to 1,000 mg.[2] However, it exhibits specific biochemical properties relevant to researchers.

Key Biological Interactions:

Monoamine Oxidase (MAO) Inhibition: DMPEA acts as a weak monoamine oxidase inhibitor,
 which can reduce the metabolic breakdown of neurotransmitters.[1][2][3]



- Mitochondrial Respiration Inhibition: It is a potent inhibitor of mitochondrial complex I, a
 property that makes it a useful tool in studies related to neurodegenerative conditions like
 Parkinson's disease.[3][5]
- Serotonin Receptor Affinity: DMPEA shows weak affinity for serotonin receptors and has been observed to induce the head-twitch response in rodents, a behavior associated with serotonergic psychedelic effects.



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Fig. 2: Key biochemical interactions of DMPEA.

Spectroscopic Data

The structural characterization of **3,4-Dimethoxyphenethylamine** is well-documented through various spectroscopic methods. Full spectral data are available in public and commercial databases.[10][11][12]



Spectroscopic Method	Key Information
¹³ C NMR	Spectrum available in CDCl ₃ solvent, showing distinct peaks for the aromatic, ethylamine, and methoxy carbons.[11]
Infrared (IR)	Vapor phase IR spectrum is available for analysis of functional group vibrations.[12]
Mass Spectrometry (GC-MS)	Electron Ionization (EI) mass spectral data are available, providing fragmentation patterns for identification.[10][13]
UV Spectroscopy	The hydrochloride salt exhibits absorption maxima at approximately 230 and 279 nm.[13]

Applications in Research and Development

The primary utility of DMPEA lies in its role as a building block in organic and pharmaceutical synthesis.

- Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of cardiovascular drugs, including Verapamil and Bevantolol.[4][5]
- Precursor for Isoquinolines: DMPEA serves as a precursor for the synthesis of a wide range of isoquinoline alkaloids.[4][6]
- Neuroscience Research: Its function as a methylated dopamine metabolite and an inhibitor of mitochondrial respiration makes it a valuable compound for researchers studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.[5]

Safety and Handling

3,4-Dimethoxyphenethylamine is classified as hazardous and requires careful handling in a laboratory setting.

Hazard Classification and Safety Precautions



Category	Information
Signal Word	Danger
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)
Precautionary Statements	P261, P264, P280, P301+P312, P302+P352, P305+P351+P338
Personal Protective Equipment	Recommended PPE includes eye shields, gloves, and a dust mask (type N95 or equivalent).

| Storage | Store in a dry, cool, and light-protected environment to ensure stability.[4] It is classified under storage class code 10 for combustible liquids. |

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